1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione
Description
Properties
IUPAC Name |
1-ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-21-11-12-23(18(25)17(21)24)19(26)22-10-4-3-5-15(13-22)14-6-8-16(20)9-7-14/h6-9,15H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWEKWJXZNDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DBU, and catalysts such as palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Role of Fluorinated Aromatic Groups
- The 4-fluorophenyl group in the target compound is associated with improved metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-phenylpiperazine derivatives in ) . Fluorination reduces oxidative metabolism while maintaining π-π stacking interactions with hydrophobic receptor pockets.
Impact of Azepane vs. Piperidine Rings
- The azepane ring (7-membered) introduces greater conformational flexibility than six-membered piperidine rings (e.g., in ’s ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]piperazinecarboxylate). This flexibility may enhance binding to proteins with larger active sites, such as GPCRs or proteases .
Substituent Effects on Receptor Selectivity
- Aliphatic vs. Aromatic Groups : Small aliphatic substituents (e.g., ethyl at N1) favor receptor engagement without steric hindrance, as seen in FPR2-selective antagonists (). In contrast, bulky aromatic groups (e.g., naphthyl in ) often reduce activity due to unfavorable steric clashes .
- Stereochemistry : Enantiomeric differences dramatically alter activity. For example, replacing S-isopropyl with S-propyl in pyrrolidine bis-diketopiperazines converts an FPR2 antagonist (Ki = 10 nM) into a partial agonist (Ki = 70 nM) .
Biological Activity
1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 265.33 g/mol. The compound features an azepane ring and a piperazine moiety, which are critical for its biological activity.
Synthesis Methods:
The synthesis typically involves:
- Formation of the azepane ring.
- Introduction of the ethyl group and the 4-fluorophenyl group via electrophilic aromatic substitution reactions.
- Use of catalysts to enhance yield and purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neurotransmitter Modulation: It has been observed that related compounds can influence dopamine and norepinephrine levels in the brain, suggesting potential applications in neuropharmacology .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its effects may involve:
- Receptor Binding: The fluorine atom enhances binding affinity to specific receptors, potentially increasing the compound's efficacy.
- Enzyme Interaction: Similar compounds have shown inhibition of enzymes like acetylcholinesterase, indicating a role in neurotransmission modulation .
Case Studies
Recent studies have explored the effects of piperazine derivatives on neurotransmitter systems. For example, one study demonstrated that a related compound increased dopamine levels at certain dosages but resulted in a subsequent decrease at higher doses. This biphasic effect highlights the complexity of neurotransmitter interactions and suggests potential therapeutic applications in mood disorders .
Q & A
Basic: How can the synthesis of 1-ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione be optimized for higher yields?
Answer:
Optimization involves:
- Cyclization Conditions : Use DMSO as a solvent under controlled heating (80–100°C) to promote cyclization of intermediates like oxalamides into the piperazine-2,3-dione core .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or crystallization using diethyl ether for high-purity isolation .
- Reagent Selection : Substitute tetradecylamine with sterically hindered amines to reduce side reactions during acylpiperazine formation .
Basic: What in vitro models are suitable for evaluating the anthelmintic activity of this compound?
Answer:
- Parasite Models : Use Enterobius vermicularis (pinworm) and Fasciola hepatica (liver fluke) larvae in motility inhibition assays. Compare results to reference drugs like piperazine hydrate at concentrations of 10–100 µM .
- Dose-Response Analysis : Perform log-dose inhibition curves to calculate IC50 values, ensuring parallel testing with positive controls to validate assay sensitivity .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
- Refinement Software : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands for twinned crystals .
- Validation Tools : Cross-check with PLATON to identify missed symmetry (e.g., pseudo-merohedral twinning) and ADDSYM for space group corrections .
- Data Collection : Ensure redundancy (Rint < 0.05) and completeness (>95%) at resolutions ≤1.2 Å to minimize overfitting .
Advanced: How should structure-activity relationship (SAR) studies be designed to improve selectivity against off-target receptors?
Answer:
- Substituent Modification : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to sterically hinder non-specific binding. Modify the fluorophenyl ring with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking .
- In Silico Screening : Perform molecular docking (AutoDock Vina) against homology models of target vs. off-target receptors (e.g., PARP-1 vs. PARP-2) to prioritize analogs .
- Selectivity Assays : Test against panels like CEREP’s BioPrint® to quantify affinity shifts .
Advanced: What mechanistic techniques elucidate its inhibitory action on poly(ADP-ribose) polymerase (PARP)?
Answer:
- Enzyme Kinetics : Use fluorescence-based NAD<sup>+</sup> depletion assays (Km = 50 µM NAD<sup>+</sup>) to determine IC50 and mode of inhibition (competitive/uncompetitive) .
- Cellular Models : BRCA1-deficient cell lines (e.g., HCC1937) treated with 1–10 µM compound; measure γ-H2AX foci as DNA damage markers .
- siRNA Knockdown : Confirm PARP-1 dependency by correlating cytotoxicity with PARP-1/PARP-2 siRNA silencing .
Advanced: What strategies address low crystallinity during X-ray diffraction analysis?
Answer:
- Solvent Screening : Test mixed solvents (e.g., DCM/methanol) for slow vapor diffusion crystallization .
- Additives : Include 5% glycerol or 0.1 M L-proline to stabilize crystal packing .
- Seeding : Use microseeds from initial low-quality crystals in optimized mother liquor .
Basic: How is analytical purity validated for this compound?
Answer:
- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) with UV detection at 254 nm; purity ≥95% .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (CDCl3) to confirm absence of residual solvents (e.g., DMSO) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced: What pharmacokinetic (PK) parameters should guide in vivo efficacy studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
